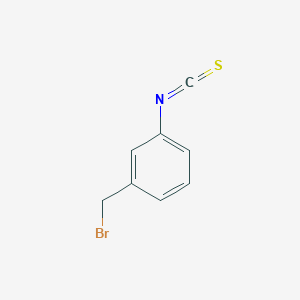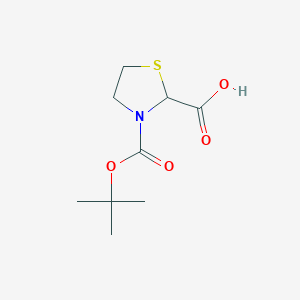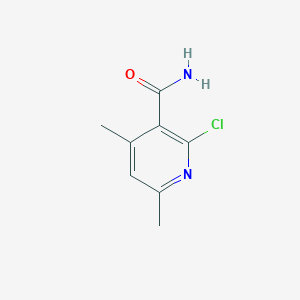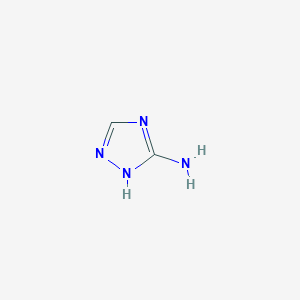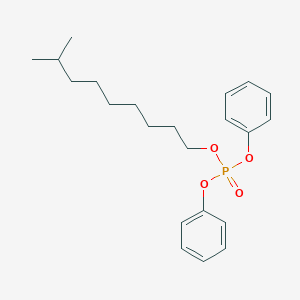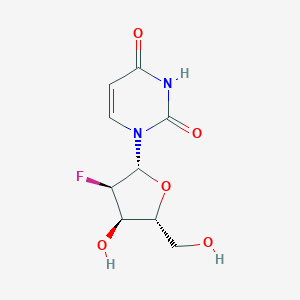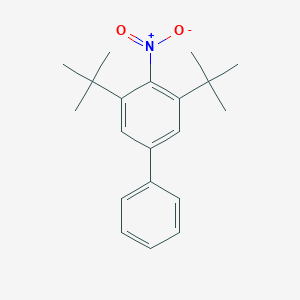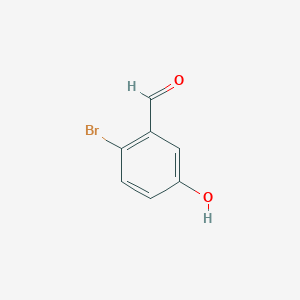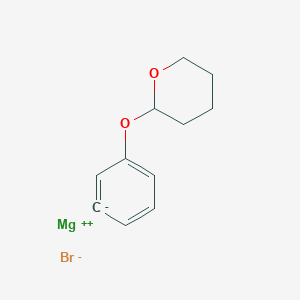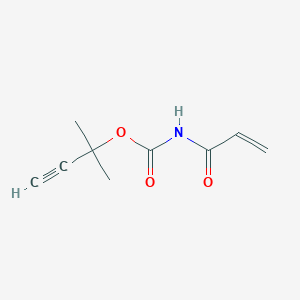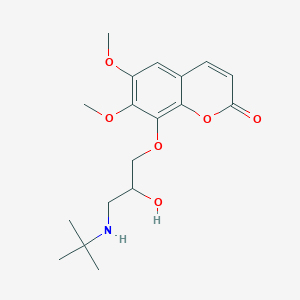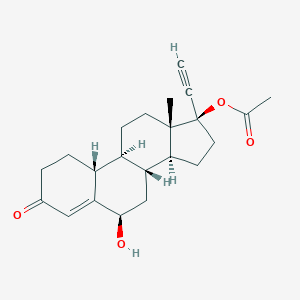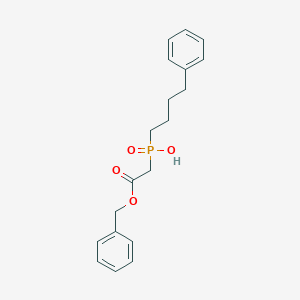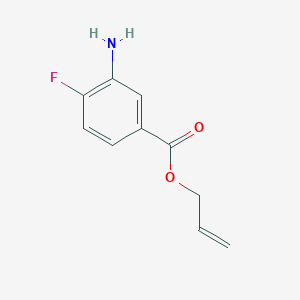
3-Amino-4-fluoro benzoate d'allyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with an allyl group, and the benzene ring is substituted with an amino group at the 3-position and a fluorine atom at the 4-position
Applications De Recherche Scientifique
Allyl 3-amino-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mécanisme D'action
Mode of Action
These interactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by Allyl 3-amino-4-fluorobenzoate are currently unknown
Action Environment
The action, efficacy, and stability of Allyl 3-amino-4-fluorobenzoate could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-amino-4-fluorobenzoate typically involves the esterification of 3-amino-4-fluorobenzoic acid with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The general reaction scheme is as follows:
3-amino-4-fluorobenzoic acid+allyl alcohol→Allyl 3-amino-4-fluorobenzoate+water
Industrial Production Methods: In an industrial setting, the production of Allyl 3-amino-4-fluorobenzoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, the reaction mixture is often subjected to distillation to remove water and drive the reaction to completion .
Types of Reactions:
Oxidation: Allyl 3-amino-4-fluorobenzoate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: Nucleophiles such as sodium methoxide for nucleophilic aromatic substitution.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
Allyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Allyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.
Allyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: Allyl 3-amino-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
prop-2-enyl 3-amino-4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZWNIMUYPJNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

